N-(4-bromophenyl)-2-cyanoacetamide
Overview
Description
N-(4-bromophenyl)-2-cyanoacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a cyanoacetamide group
Mechanism of Action
Target of Action
N-(4-bromophenyl)-2-cyanoacetamide and its derivatives have been synthesized and studied for their pharmacological activities . The primary targets of this compound are bacterial (Gram positive and Gram negative) and fungal species, as well as oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . These targets play a crucial role in the proliferation of pathogens and cancerous cells.
Mode of Action
The compound interacts with its targets through molecular docking . This interaction results in promising antimicrobial activity and anticancer activity against the breast cancer cell line . The binding mode of active compounds with the receptor is studied using Schrodinger v11.5 .
Biochemical Pathways
The compound affects the biochemical pathways of the targeted organisms and cells, leading to their inhibition
Pharmacokinetics
The compound’s lipophilic character, expressed by the clogp value, suggests a potentially improved antimicrobial effect .
Result of Action
The result of the compound’s action is the inhibition of the growth of targeted bacterial and fungal species, as well as the inhibition of the proliferation of the MCF7 breast cancer cell line . The antimicrobial activity results revealed that certain derivatives of the compound have promising antimicrobial activity . Anticancer screening results indicated that certain derivatives were found to be the most active ones against the breast cancer cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-cyanoacetamide typically involves the reaction of 4-bromoaniline with cyanoacetic acid or its derivatives. One common method includes the condensation of 4-bromoaniline with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromophenyl)-2-cyanoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amide group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
- Substituted phenyl derivatives
- Reduced amine derivatives
- Oxidized carboxylic acid derivatives
Scientific Research Applications
Chemistry: N-(4-bromophenyl)-2-cyanoacetamide is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial and fungal strains .
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways involved in diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- N-(4-bromophenyl)acetamide
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
- N-(4-bromophenyl)sulfonylbenzoyl-L-valine
Comparison: N-(4-bromophenyl)-2-cyanoacetamide is unique due to the presence of both the bromine atom and the cyanoacetamide group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, N-(4-bromophenyl)acetamide lacks the cyano group, which limits its potential for certain types of chemical reactions and biological interactions. Similarly, N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide and N-(4-bromophenyl)sulfonylbenzoyl-L-valine have different functional groups that confer different properties and applications .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-cyanoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUFTJOJESSNQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351171 | |
Record name | N-(4-bromophenyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24522-26-7 | |
Record name | N-(4-bromophenyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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